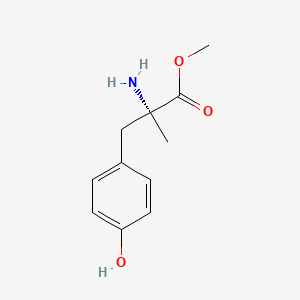
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds as follows:
Tyrosine+MethanolH2SO4Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of protective groups, such as tert-butoxycarbonyl (Boc), can also be employed to protect the amino group during the esterification process, which is later removed under acidic conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism by which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound is metabolized by enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active neurotransmitters that play crucial roles in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: The parent amino acid from which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is derived.
Phenylalanine: Another amino acid that serves as a precursor for tyrosine.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its esterified form, which can enhance its stability and solubility compared to its parent amino acid, tyrosine. This modification allows for its use in various synthetic and industrial applications where the free amino acid might be less effective.
Propriétés
Numéro CAS |
130464-06-1 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
WYJJUDJUEGRXHZ-LLVKDONJSA-N |
SMILES isomérique |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















